molecular formula C21H37NO2 B14287396 1-Hexadecyl-1H-pyrrole-3-carboxylic acid CAS No. 127754-15-8

1-Hexadecyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B14287396
CAS No.: 127754-15-8
M. Wt: 335.5 g/mol
InChI Key: OUBUOYZCCFZXLK-UHFFFAOYSA-N
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Description

1-Hexadecyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by a hexadecyl (C16) alkyl chain at the 1-position and a carboxylic acid group at the 3-position of the pyrrole ring.

Synthesis of such compounds typically involves alkylation of pyrrole-3-carboxylic acid precursors with alkyl halides, as seen in analogous procedures for 1-substituted pyrrole derivatives (e.g., 1-nonyl or 1-tetradecyl analogs) .

Properties

CAS No.

127754-15-8

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

1-hexadecylpyrrole-3-carboxylic acid

InChI

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-20(19-22)21(23)24/h16,18-19H,2-15,17H2,1H3,(H,23,24)

InChI Key

OUBUOYZCCFZXLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of hexadecylamine with pyrrole-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Mechanism of Action

The mechanism of action of 1-hexadecyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s hexadecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Chain Length and Physicochemical Properties

Compounds in the homologous series of 1-alkyl-1H-pyrrole-3-carboxylic acids exhibit systematic variations in alkyl chain length, influencing their physicochemical properties:

Compound Name Alkyl Chain Length Molecular Weight (g/mol) Key Properties/Applications Reference
1-Nonyl-1H-pyrrole-3-carboxylic acid C9 ~279.4 Intermediate in drug synthesis
1-Undecyl-1H-pyrrole-3-carboxylic acid C11 ~307.5 Increased lipophilicity
1-Pentadecyl-1H-pyrrole-3-carboxylic acid C15 ~363.6 Membrane permeability studies
1-Hexadecyl-1H-pyrrole-3-carboxylic acid C16 ~377.6 Potential for prolonged bioavailability Inferred from

Longer alkyl chains (e.g., C16) are expected to enhance logP values and reduce aqueous solubility, which may optimize pharmacokinetic profiles for sustained-release formulations .

Positional Isomerism and Functional Group Variations

  • 1-Substituted vs. 2-Substituted Pyrroles: this compound (1-substituted) differs from 2-substituted analogs (e.g., 2-aryl-1H-pyrrole-3-carboxylic acids in ) in steric and electronic effects. 2-Substituted derivatives are more commonly used in medicinal chemistry for their ability to engage in hydrogen bonding via the carboxylic acid group .
  • Carboxylic Acid vs. Ester Derivatives :

    • Methyl or ethyl esters of pyrrole-3-carboxylates (e.g., Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in ) exhibit higher lipophilicity but require hydrolysis to active carboxylic acid forms in vivo .

Core Structural Modifications

Comparisons with fused-ring pyrrole derivatives highlight the impact of structural rigidity:

Compound Core Structure Carboxylic Acid Position Key Features Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine 2 Fused pyridine enhances aromaticity; used in heterocyclic drug scaffolds
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid Pyrrolomorpholine 3 Morpholine ring improves solubility; applied in CNS drug research
This compound Simple pyrrole 3 Flexible alkyl chain for lipid bilayer integration Inferred

Fused-ring systems (e.g., pyrrolopyridines or pyrrolomorpholines) offer enhanced binding affinity to biological targets due to planar aromaticity, whereas the simple pyrrole core of the hexadecyl derivative prioritizes hydrophobic interactions .

Pharmacological Potential

  • Neuropathic Pain Applications :
    • Analogous 2-aryl-1H-pyrrole-3-carboxylic acids demonstrate inverse agonism at 5-HT6 receptors, suggesting that the hexadecyl derivative could be modified for similar neuropathic pain applications .
  • Drug Delivery :
    • The C16 chain may facilitate self-assembly into micelles or liposomes, enhancing drug delivery efficiency .

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